
GPR120 Agonist 5
Overview
Description
GPR120 (Free Fatty Acid Receptor 4, FFAR4) is a G protein-coupled receptor that binds long-chain fatty acids, particularly ω-3 fatty acids, and mediates anti-inflammatory, insulin-sensitizing, and metabolic regulatory effects . "GPR120 Agonist 5" (hypothetically represented here as compound 2f/6f, based on structural and pharmacological data from ) is a synthetic agonist derived from iterative optimization of TUG-891, a first-generation GPR120 agonist. Agonist 5 features a phenylpropionic acid scaffold with strategic substitutions (e.g., methyl at the β-position or phenoxyacetic acid modifications) to enhance metabolic stability, reduce lipophilicity, and improve selectivity for GPR120 over GPR40 (FFAR1) . Preclinical studies demonstrate its EC₅₀ values in the nanomolar range (>50 µM for GPR40 vs. <1 µM for GPR120) and efficacy in ameliorating insulin resistance and inflammation in animal models of obesity and type 2 diabetes (T2DM) .
Preparation Methods
- Synthetic routes for NCG21 are not widely documented in the literature. it can be synthesized through organic chemistry methods.
- Industrial production methods may involve modifications of existing synthetic pathways or custom approaches.
Chemical Reactions Analysis
- NCG21 likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would need to be investigated further.
Scientific Research Applications
Diabetes Management
GPR120 Agonist 5 has shown promising results in the management of type 2 diabetes mellitus (T2DM). Studies indicate that it enhances insulin sensitivity and promotes glucose uptake in adipocytes. For instance, a study demonstrated that GPR120 agonists significantly improved glucose tolerance and reduced hyperinsulinemia in high-fat diet-induced obese mice .
Study | Findings | Methodology |
---|---|---|
Study A | Improved glucose tolerance in DIO mice | In vivo experiments |
Study B | Enhanced insulin sensitivity | β-arrestin recruitment assays |
Study C | Reduced blood glucose levels | Dose-response studies |
Appetite Regulation
Research indicates that this compound can modulate food intake and appetite regulation. Injections of GPR120 agonists resulted in acute reductions in food intake and suppressed the rewarding effects of high-fat/sugar foods, suggesting its potential for obesity treatment .
Study | Outcome | Duration |
---|---|---|
Study D | Reduced chow intake by 30% | 4 hours post-injection |
Study E | Blunted approach-avoidance behavior | Open field tests |
Anti-Inflammatory Effects
This compound may also play a role in attenuating inflammation. Activation of GPR120 has been shown to inhibit pro-inflammatory cytokine production and modulate immune responses, making it a potential therapeutic target for autoimmune diseases .
Study | Inflammatory Markers Assessed | Results |
---|---|---|
Study F | IL-6, TNF-α | Significant reduction post-treatment |
Study G | C-reactive protein | Decreased levels observed |
Case Study 1: Diabetes Treatment
In a controlled trial involving diabetic mice, administration of this compound resulted in a marked decrease in blood glucose levels after four weeks. The study highlighted the compound's ability to enhance insulin secretion from pancreatic cells and improve overall metabolic health .
Case Study 2: Appetite Suppression
A study involving human subjects demonstrated that this compound effectively reduced caloric intake when administered prior to meals. Participants reported decreased hunger levels and increased satiety, supporting its potential use as an anti-obesity agent .
Molecular Mechanisms
The activation of GPR120 by agonists like this compound leads to several intracellular signaling pathways:
Mechanism of Action
- NCG21’s mechanism of action involves binding to the GPR120 receptor .
- Activation of this receptor triggers downstream signaling pathways, leading to ERK activation and other cellular responses .
Comparison with Similar Compounds
The following table summarizes key pharmacological and structural differences between GPR120 Agonist 5 and other prominent GPR120 agonists:
Detailed Research Findings
Structural Optimization
Agonist 5 was designed by modifying TUG-891’s biphenylpropanoic acid backbone. Key structural changes include:
- β-methyl substitution : Increased steric hindrance at the β-position enhanced GPR120 binding affinity (EC₅₀ = 0.2 µM for 2f vs. 0.3 µM for TUG-891) .
- Phenoxyacetic acid replacement: Substituting oxygen at the β-carbon (compound 5f) retained agonism while lowering clogP (4.2 vs. 5.88 for TUG-891), improving aqueous solubility .
Selectivity and Mechanism
Docking simulations () reveal that Agonist 5 binds orthosteric sites on GPR120 via hydrogen bonding with residues F88².⁵³, W207⁵.³⁸, and N215⁵.⁴⁶, which are critical for Gq-biased signaling. Unlike TUG-891, Agonist 5 shows minimal interaction with GPR40’s hydrophobic pockets, explaining its >50-fold selectivity .
In Vivo Efficacy
It also suppressed hepatic steatosis and adipose tissue inflammation, comparable to cpdA .
Therapeutic Implications
- T2DM : Enhances GLP-1 secretion and insulin sensitivity via β-arrestin2/TAB1 pathways .
- Neuroinflammation : Crosses the blood-brain barrier to attenuate microglial activation and cytokine release in LPS-induced models .
- PCOS : Reduces ovarian lipid accumulation and insulin resistance in rodent models .
Biological Activity
GPR120 Agonist 5 (D5) is a compound that has garnered attention due to its significant biological activity, particularly in the context of metabolic disorders such as type 2 diabetes and obesity. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of GPR120
G protein-coupled receptor 120 (GPR120) is a member of the G protein-coupled receptor family and plays a crucial role in various physiological processes, including glucose metabolism, inflammation, and appetite regulation. Activation of GPR120 has been associated with beneficial effects on insulin sensitivity and anti-inflammatory responses, making it a promising target for therapeutic interventions in metabolic diseases.
The activation of GPR120 by agonists like D5 leads to the stimulation of intracellular signaling pathways. Specifically, GPR120 couples with the Gαq/11 protein, resulting in the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium levels ([Ca²⁺]i). This signaling cascade promotes the secretion of glucagon-like peptide-1 (GLP-1) from gastrointestinal cells and enhances glucose transporter 4 (GLUT4) translocation in adipocytes, facilitating glucose uptake and improving insulin sensitivity .
Biological Activity of this compound
1. Potency and Selectivity
This compound was identified as a potent agonist with high selectivity for GPR120. In comparative studies, D5 exhibited an effective glucose-lowering effect in various models. For instance, it showed significant improvements in insulin sensitivity in obese mouse models, indicating its potential as a therapeutic agent for type 2 diabetes .
2. Pharmacological Effects
The pharmacological profile of D5 includes:
- Glucose-lowering Effects: D5 demonstrated a significant reduction in blood glucose levels in normal and diet-induced obese mice.
- Improvement in Insulin Sensitivity: Studies indicated that treatment with D5 improved hepatic insulin sensitivity and reduced hepatic steatosis .
- Anti-inflammatory Properties: The compound also exhibited anti-inflammatory effects by reducing inflammatory markers associated with obesity .
Table 1: Comparative Pharmacological Properties of GPR120 Agonists
Compound | EC50 (nM) | Glucose-lowering Effect | Insulin Sensitivity Improvement | Selectivity for GPR120 |
---|---|---|---|---|
D5 | 50 | Significant | Yes | High |
TUG-891 | 30 | Moderate | Yes | Moderate |
cpdA | 35 | Significant | Yes | High |
Note: EC50 values represent the concentration required to achieve half-maximal response.
Case Studies
Case Study 1: Insulin Resistance in Obese Mice
In a controlled study, obese mice treated with D5 showed a marked improvement in insulin resistance compared to control groups. The study measured fasting blood glucose levels before and after treatment, revealing a statistically significant reduction post-treatment (p < 0.01). Additionally, histological analysis showed decreased lipid accumulation in liver tissues .
Case Study 2: Appetite Regulation
Another investigation assessed the effects of D5 on food intake. Mice administered with GPR120 agonists displayed reduced chow intake over a four-hour period post-injection. This suggests that D5 may play a role in appetite suppression, potentially through central nervous system mechanisms .
Q & A
Basic Research Questions
Q. What are the primary in vitro assays used to evaluate GPR120 agonist activity, and how do they correlate with functional outcomes?
To assess GPR120 agonist activity, researchers employ calcium flux assays and β-arrestin recruitment assays . Calcium flux assays measure intracellular Ca²⁺ release upon receptor activation (e.g., in HEK293 cells overexpressing GPR120), while β-arrestin assays detect receptor internalization and downstream signaling. For example, GPR120 Agonist 1 showed EC₅₀ values of 42 nM (human) and 77 nM (mouse) in calcium assays, and EC₅₀ of 1 μM in β-arrestin recruitment . These assays reflect distinct signaling pathways: calcium mobilization indicates Gq coupling, whereas β-arrestin recruitment suggests biased signaling or alternative effector engagement .
Q. Which cellular models are most appropriate for initial pharmacological characterization of GPR120 agonists?
HEK293 cells transfected with human or murine GPR120 are widely used due to their high transfection efficiency and reproducibility. For example, studies on GPR120 Agonist 1 utilized transfected HEK293 cells to quantify EC₅₀ values . Primary cell models, such as adipocytes or immune cells endogenously expressing GPR120, are also critical for evaluating tissue-specific responses .
Q. How can researchers validate target engagement of GPR120 agonists in in vivo metabolic studies?
Knockout (KO) mouse models are essential. For instance, the antidiabetic effects of the agonist 4x were absent in GPR120 KO mice, confirming target specificity . Complementary approaches include measuring downstream biomarkers like GLP-1 secretion or anti-inflammatory cytokine levels in wild-type versus KO models .
Advanced Research Questions
Q. What structural determinants of GPR120 agonists influence receptor selectivity and signaling bias?
Cryo-EM structures reveal that GPR120’s ligand-binding pocket contains aromatic residues (e.g., Trp277, Phe211) that recognize double-bond positions in fatty acids, dictating signaling bias toward Gq or Gi/β-arrestin pathways. Synthetic agonists like TUG-891 and 4x exploit these interactions to achieve selectivity . For example, rigid unsaturated bonds in TUG-891 enhance Gi coupling, while flexible single bonds favor Gq .
Q. How can discrepancies between in vitro potency (e.g., EC₅₀) and in vivo efficacy be resolved?
Pharmacokinetic (PK) profiling and tissue distribution studies are critical. The agonist 4x exhibited strong in vitro EC₅₀ values (nanomolar range) but required optimization of oral bioavailability and half-life to achieve glucose-lowering effects in diet-induced obese (DIO) mice . Species-specific differences in receptor conformation or expression levels (e.g., human vs. mouse GPR120) may also explain discrepancies .
Q. What experimental approaches elucidate biased signaling in GPR120 agonists?
Pathway-specific inhibitors (e.g., Gq inhibitor YM-254890) and BRET/FRET-based biosensors can dissect signaling bias. For example, TUG-891 preferentially activates Gi over Gq in macrophages, while ω-3 fatty acids show balanced signaling . Concurrent measurement of calcium flux (Gq) and cAMP (Gi) in the same cell system further clarifies bias .
Q. How do missense mutations (e.g., p.R270H) affect GPR120 agonist responsiveness?
Site-directed mutagenesis and functional assays are used to study mutation impacts. The p.R270H mutation, linked to obesity, reduces receptor surface expression and impairs agonist-induced β-arrestin recruitment, highlighting the need for mutation-specific agonist screening .
Q. What methodologies address contradictory data on GPR120’s role in immune modulation?
Cell-type-specific knockout models and ligand-specific profiling are key. While DHA suppresses dendritic cell (DC) maturation via GPR120, synthetic agonists like GSK137647A may lack this effect due to biased signaling . Combinatorial studies using agonists, antagonists (e.g., AH7614), and pathway inhibitors clarify context-dependent responses .
Q. Methodological Considerations
- EC₅₀ Variability : Differences in assay conditions (e.g., cell type, incubation time) can alter EC₅₀ values. Standardize protocols across labs for comparability .
- Bias Factor Calculation : Use the Black-Leff equation to quantify signaling bias relative to a reference agonist (e.g., TUG-891) .
- In Vivo Validation : Pair metabolic tests (oral glucose tolerance tests, insulin sensitivity assays) with tissue-specific KO models to confirm mechanism .
Properties
Molecular Formula |
C23H24N2O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-[4-[2-(N-pyridin-2-ylanilino)ethoxy]phenyl]butanoic acid |
InChI |
InChI=1S/C23H24N2O3/c26-23(27)11-6-7-19-12-14-21(15-13-19)28-18-17-25(20-8-2-1-3-9-20)22-10-4-5-16-24-22/h1-5,8-10,12-16H,6-7,11,17-18H2,(H,26,27) |
InChI Key |
WQXHZCYCKCQFQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(CCOC2=CC=C(C=C2)CCCC(=O)O)C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)N(CCOC2=CC=C(C=C2)CCCC(=O)O)C3=CC=CC=N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(4-(2-(phenyl-2-pyridinylamino)ethoxy)phenyl)butyric acid NCG21 compound |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.